molecular formula C17H13N3O3S B12262776 N-(2H-1,3-benzodioxol-5-yl)-2-(phthalazin-1-ylsulfanyl)acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-(phthalazin-1-ylsulfanyl)acetamide

Cat. No.: B12262776
M. Wt: 339.4 g/mol
InChI Key: KGHCPXPKOLMXBW-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-(phthalazin-1-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-phthalazin-1-ylsulfanylacetamide

InChI

InChI=1S/C17H13N3O3S/c21-16(19-12-5-6-14-15(7-12)23-10-22-14)9-24-17-13-4-2-1-3-11(13)8-18-20-17/h1-8H,9-10H2,(H,19,21)

InChI Key

KGHCPXPKOLMXBW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(phthalazin-1-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Phthalazinylsulfanyl Group: The phthalazinylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable phthalazine derivative reacts with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-(phthalazin-1-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(phthalazin-1-ylsulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-2-(phthalazin-1-ylthio)acetamide: Similar structure but with a thioether linkage.

    N-(2H-1,3-benzodioxol-5-yl)-2-(phthalazin-1-ylsulfinyl)acetamide: Contains a sulfoxide group instead of a sulfanyl group.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-(phthalazin-1-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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